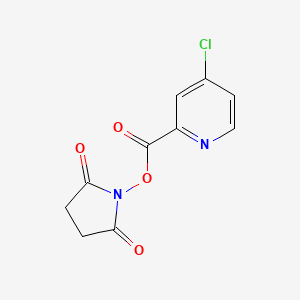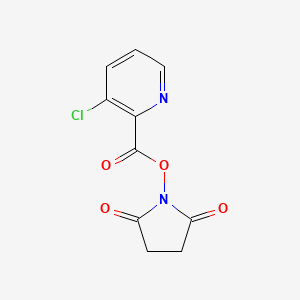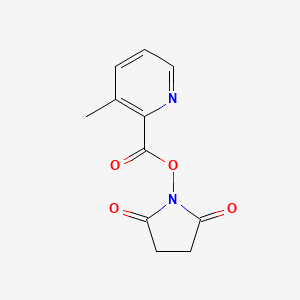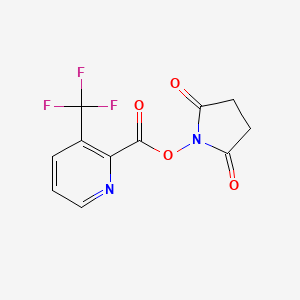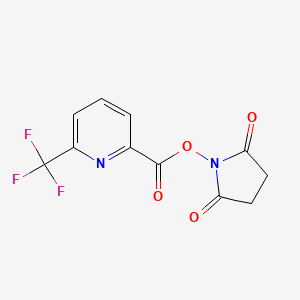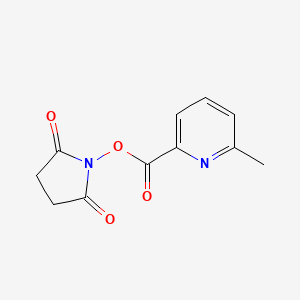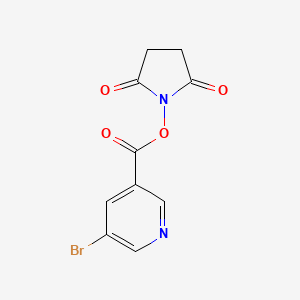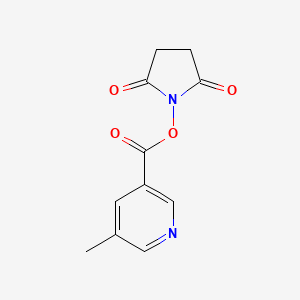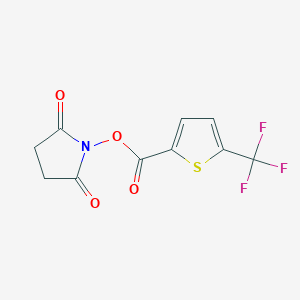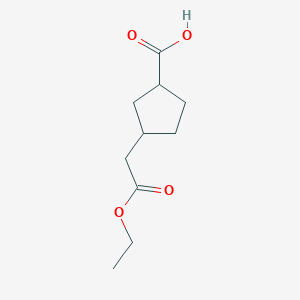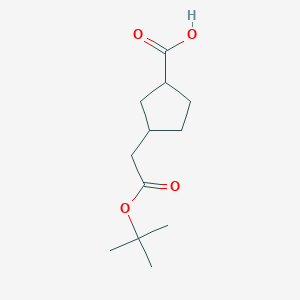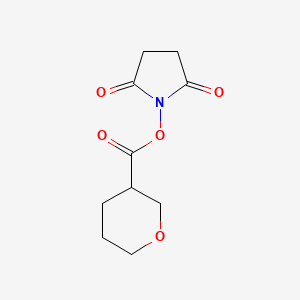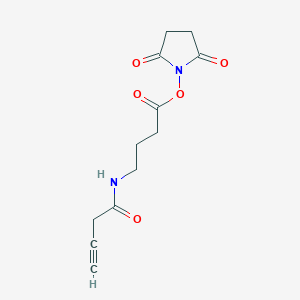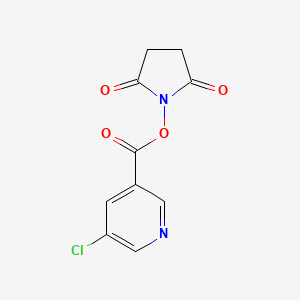
(2,5-dioxopyrrolidin-1-yl) 5-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 5-chloropyridine-3-carboxylate is an organic compound with the molecular formula C10H7ClN2O4 It is a derivative of nicotinic acid, where the carboxylic acid group is esterified with 2,5-dioxo-pyrrolidin-1-yl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-chloropyridine-3-carboxylate typically involves the esterification of 5-chloro-nicotinic acid with N-hydroxysuccinimide (NHS). The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by filtration to remove the dicyclohexylurea byproduct and purification of the ester product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the nicotinic acid ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-chloro-nicotinic acid and N-hydroxysuccinimide.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild to moderate conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted nicotinic acid derivatives.
Hydrolysis: 5-Chloro-nicotinic acid and N-hydroxysuccinimide.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 5-chloropyridine-3-carboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It can be used in the development of functional materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-chloropyridine-3-carboxylate depends on its specific application. In bioconjugation, the NHS ester reacts with primary amines on biomolecules to form stable amide bonds. This reaction is widely used in the preparation of antibody-drug conjugates and other targeted therapies. The molecular targets and pathways involved vary based on the specific biological context and the nature of the conjugated biomolecule.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester: Similar structure but with a chlorine atom at the 6-position instead of the 5-position.
Nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2,5-Dioxopyrrolidin-1-yl octanoate: An ester of octanoic acid with NHS, used in different applications.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 5-chloropyridine-3-carboxylate is unique due to the presence of both the chlorine atom and the NHS ester group. This combination allows for specific reactivity in nucleophilic substitution reactions and efficient bioconjugation, making it a versatile compound in both organic synthesis and biomedical research.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O4/c11-7-3-6(4-12-5-7)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUAVGGJWRVBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
